molecular formula C17H25N3O5S B000701 Meropenem CAS No. 96036-03-2

Meropenem

カタログ番号 B000701
CAS番号: 96036-03-2
分子量: 383.5 g/mol
InChIキー: DMJNNHOOLUXYBV-PQTSNVLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Meropenem is a synthetic derivative of thienamycin, developed to enhance the antibacterial spectrum and stability against dehydropeptidase-1 without the need for a co-administered inhibitor. Its synthesis involves creating a core carbapenem structure with specific substitutions to improve its pharmacokinetic properties and resistance to bacterial beta-lactamases. This modification process has led to a compound with potent activity against Gram-positive, Gram-negative, and anaerobic bacteria, making it a critical tool in managing severe infections (Abed & Yousuf, 2021).

Molecular Structure Analysis

The molecular structure of Meropenem is characterized by its carbapenem backbone, which is integral to its mechanism of action. This structure allows for the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The stability of Meropenem against the renal enzyme dehydropeptidase-1 is a key feature that distinguishes it from other carbapenems, such as imipenem, and eliminates the need for co-administration with a dehydropeptidase inhibitor (Abed & Yousuf, 2021).

Chemical Reactions and Properties

Meropenem's chemical properties are defined by its stability and reactivity with bacterial enzymes. It is notably stable against hydrolysis by most beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases, which contribute to its broad-spectrum activity. The compound's ability to rapidly bind to and inactivate PBPs is critical to its bactericidal action. Moreover, Meropenem exhibits a low potential for inducing bacterial resistance, partly due to its rapid penetration into bacterial cells and high affinity for target PBPs (Abed & Yousuf, 2021).

Physical Properties Analysis

The physical properties of Meropenem, such as solubility and stability, are optimized for intravenous administration. It has a high degree of solubility in water, allowing for the preparation of injectable solutions. Meropenem's stability at room temperature and over a range of pH levels makes it suitable for various clinical settings. Its pharmacokinetics are characterized by rapid distribution throughout the body, including penetration into cerebrospinal fluid, which is crucial for treating central nervous system infections (Methods for Determination of Meropenem Concentration in Biological Samples, Rančić, 2022).

Chemical Properties Analysis

Meropenem's chemical stability and reactivity play a significant role in its effectiveness as an antibiotic. It is resistant to degradation by renal dehydropeptidase-1, allowing for efficient renal excretion without significant inactivation. The compound's structure enables a broad spectrum of activity against bacteria by targeting multiple PBPs, leading to effective inhibition of cell wall synthesis across a wide variety of pathogens (Abed & Yousuf, 2021).

科学的研究の応用

1. Treatment of Serious Bacterial Infections

  • Application Summary : Meropenem is a carbapenem antibiotic approved by the US Food and Drug Administration for the treatment of complicated skin and skin-structure infections, complicated intra-abdominal infections, and pediatric bacterial meningitis (in patients ⩾3 months of age). It has also shown efficacy as initial empirical therapy for the treatment of nosocomial pneumonia .
  • Methods of Application : Meropenem is administered intravenously. The dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s health status .
  • Results/Outcomes : Meropenem has shown activity against extended-spectrum β-lactamase-producing and AmpC chromosomal β-lactamase-producing bacteria. Compared with imipenem, meropenem is more active against gram-negative pathogens and somewhat less active against gram-positive pathogens .

2. Pharmacokinetic and Pharmacodynamic Properties of Meropenem

  • Application Summary : The pharmacokinetic and pharmacodynamic profiles of antibiotics are important in determining effective dosing regimens. Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration .
  • Methods of Application : Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .
  • Results/Outcomes : Meropenem has time-dependent bactericidal activity; thus, the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (%T>MIC) best characterizes the drug’s pharmacodynamic profile (bactericidal target of ∼40%T>MIC) .

3. Treatment of Nosocomial Pneumonia

  • Application Summary : Meropenem has shown efficacy as initial empirical therapy for the treatment of nosocomial pneumonia . Nosocomial pneumonia is a type of pneumonia that occurs in a hospital setting.
  • Methods of Application : Meropenem is administered intravenously. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results/Outcomes : In clinical trials, meropenem has shown activity against extended-spectrum β-lactamase-producing and AmpC chromosomal β-lactamase-producing bacteria .

4. Combination Therapy to Combat Antimicrobial Resistance

  • Application Summary : A study found that a triple-drug combination of Meropenem, a newly developed Metallo-β-Lactamase inhibitor called indole-2-carboxylate 58 (InC58), and a Serine-β-Lactamase inhibitor called Avibactam (AVI) was effective against antibiotic-resistant bacteria .
  • Methods of Application : The study tested the effectiveness of the combination of all three compounds, compared to a combination of Meropenem with either InC58 or AVI alone, on 51 strains of Meropenem-resistant bacteria .
  • Results/Outcomes : The study found that the triple-drug combination was more effective at stopping growth of bacteria in the lab than either of the dual-drug combinations .

5. Treatment of Febrile Neutropenia

  • Application Summary : Meropenem is used in the treatment of febrile neutropenia . Febrile neutropenia is a serious complication of cancer chemotherapy, characterized by fever and low white blood cell count.
  • Methods of Application : Meropenem is administered intravenously. The dosage and duration of treatment depend on the type and severity of the infection .
  • Results/Outcomes : Meropenem has shown efficacy in treating febrile neutropenia, helping to manage infections and complications in patients undergoing cancer chemotherapy .

6. Treatment of Multidrug-Resistant Infections in Patients with Comorbidities

  • Application Summary : This study found that Meropenem was effective in treating infections in patients with multiple comorbidities such as hypertension, diabetes, chronic obstructive pulmonary disease, kidney disease, and infection with human immunodeficiency virus .
  • Methods of Application : Meropenem is administered intravenously. The dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s health status .

将来の方向性

The therapeutic monitoring of meropenem can be beneficial as it adjusts the treatment and aids clinical outcomes. It does so by indicating the appropriate dosage and preventing failure, toxicity, and possible antimicrobial resistance . The multidisciplinary effort, basic knowledge, and communication among the medical team are also essential .

特性

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045526
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly, 5.63e+00 g/L
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2 and 4 of Staphylococcus aureus., The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed.
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Meropenem

CAS RN

96036-03-2, 119478-56-7
Record name Meropenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96036-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meropenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Meropenem trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEROPENEM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Meropenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meropenem
Reactant of Route 2
Meropenem
Reactant of Route 3
Meropenem
Reactant of Route 4
Meropenem
Reactant of Route 5
Meropenem
Reactant of Route 6
Meropenem

Citations

For This Compound
151,000
Citations
JR Edwards - Journal of Antimicrobial Chemotherapy, 1995 - academic.oup.com
… Meropenem has an antibacterial spectrum which is broadly similar to that of lmipenem but, … faecium are uniformly resistant to meropenem. The meropenem MICs for penicillin-resistant …
Number of citations: 233 academic.oup.com
DP Nicolau - Clinical Infectious Diseases, 2008 - academic.oup.com
… Meropenem is a broad-spectrum β-lactam … Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment. Meropenem is …
Number of citations: 247 academic.oup.com
JW Mouton, JN van den Anker - Clinical pharmacokinetics, 1995 - Springer
… The greater stability of meropenem[22] makes continuous infusion of meropenem feasible. In summary, although meropenem is usually given as an intermittent infusion, continuous in…
Number of citations: 139 link.springer.com
M Hurst, HM Lamb - Drugs, 2000 - Springer
… meropenem and cephalosporin-based treatments in terms of clinical or bacteriological response. Meropenem … Meropenem is well tolerated as either a bolus or an infusion, and clinical …
Number of citations: 126 link.springer.com
LR Wiseman, AJ Wagstaff, RN Brogden, HM Bryson - Drugs, 1995 - Springer
… -negative bacilli, and that produced by meropenem was often longer than that produced by … inhibited by meropenem 0.008 to 0.5 mg/L. In most studies, the MIC of meropenem for 90% (…
Number of citations: 232 link.springer.com
GG Zhanel, AE Simor, L Vercaigne, L Mandell… - Canadian Journal of …, 1998 - hindawi.com
… Meropenem is indicated for the treatment of a variety of serious infections and meningitis. … and meropenem. The focus of this paper is the comparison of imipenem and meropenem in …
Number of citations: 94 www.hindawi.com
CM Baldwin, KA Lyseng-Williamson, SJ Keam - Drugs, 2008 - Springer
… Meropenem has a broad spectrum of in vitro activity against … Meropenem has also shown similar efficacy to cefotaxime in … Meropenem showed greater efficacy than ceftazidime or …
Number of citations: 276 link.springer.com
WA Craig - Clinical Infectious Diseases, 1997 - academic.oup.com
… structural differences between meropenem and the older … meropenem as well as for its increased stability to degradation by dehydropeptidase-I. The pharmacokinetics of meropenem …
Number of citations: 195 academic.oup.com
RN Jones, AL Barry… - Journal of Antimicrobial …, 1989 - academic.oup.com
… by meropenem at ^ 8 mg/1 and 50% of strains were inhibited by 0-25 mg/1. Meropenem MICs … Strains producing various 0-lactamases remained susceptible to meropenem but some …
Number of citations: 120 academic.oup.com
P Linden - Drug safety, 2007 - Springer
… % of patient exposures to meropenem, indicating a low overall … investigators to be related to meropenem treatment was 0.07%. … In conclusion, meropenem is well tolerated and has good …
Number of citations: 145 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。